molecular formula C23H13F4N3 B2393470 1-(3-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901265-43-8

1-(3-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2393470
CAS RN: 901265-43-8
M. Wt: 407.372
InChI Key: HPJYJZGXYMSJSO-UHFFFAOYSA-N
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Description

The compound “1-(3-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[4,3-c]quinoline core, which is a bicyclic structure composed of a pyrazole ring fused with a quinoline . The molecule also contains fluorophenyl and trifluoromethyl groups, which are common in many pharmaceuticals and materials due to their unique properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl and trifluoromethyl groups could influence the compound’s electronic properties and shape .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups and overall structure. The fluorophenyl and trifluoromethyl groups could participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of fluorine atoms could affect the compound’s polarity, solubility, and stability .

Scientific Research Applications

Fluorescence Quenching and Photophysics

Pyrazoloquinoline derivatives, including those similar to the compound , have shown remarkable properties in the context of fluorescence. They have demonstrated high efficiency as organic fluorescent materials, suitable for light-emitting devices. For instance, a study explored the quenching of fluorescence from pyrazolo[3,4-b]quinoline derivatives in different conditions, revealing the reversible nature of this quenching process in the presence of protic acid. This property is significant for applications in light-emitting devices and molecular sensors (Mu et al., 2010).

Electronic and Optical Properties

The introduction of fluorine atoms in pyrazoloquinoline molecules can alter several properties, including fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band position. These changes are crucial for developing advanced fluorescent materials and dyes with specific photophysical characteristics. A study analyzing the photophysical and electrochemical properties of fluorine-substituted pyrazoloquinolines provided insights into these modifications, highlighting the potential for creating materials with tailored electronic properties (Szlachcic & Uchacz, 2018).

Molecular Sensors and Fluorophores

Pyrazoloquinoline chromophores serve as versatile building blocks for fluorescent molecular sensors. These compounds can be integrated into various systems, leading to the development of fluoroionophores and photoinduced electron-transfer probes. These materials show significant potential for metal ion recognition, demonstrating strong analyte-induced fluorescence enhancement or bright ratiometric dual emission, useful in biological and chemical sensing applications (Rurack et al., 2002).

Synthesis of Fluorinated Heterocycles

The compound's structure lends itself to the synthesis of various fluorinated heterocycles. These heterocycles are key in producing a range of materials with unique properties, applicable in multiple scientific domains. The process of synthesizing these compounds involves reactions with aromatic hydrazines, hydroxylamine, urea, and other chemicals, yielding products with diverse applications (Sloop et al., 2002).

Cell Imaging and Interaction with Proteins

Tri-cyclic pyranoquinoline and phenanthroline derivatives, related to the core structure of the compound , have been synthesized and shown to exhibit staining properties in cultured cells. These derivatives can act as fluorophores and bind with protein molecules, making them suitable for applications in mammalian cell imaging (Majumdar et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many fluorinated compounds exhibit unique bioactivities, which could be relevant if this compound is intended for use as a pharmaceutical .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Fluorinated compounds can sometimes be hazardous, so appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could include further studies to determine its properties, potential uses, and mechanisms of action. It could also involve the development of new synthetic methods to produce this compound more efficiently .

properties

IUPAC Name

1-(3-fluorophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13F4N3/c24-16-7-4-8-17(12-16)30-22-18-10-9-15(23(25,26)27)11-20(18)28-13-19(22)21(29-30)14-5-2-1-3-6-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJYJZGXYMSJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13F4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline

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